![molecular formula C28H29FN3O3PS B13443318 N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
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Description
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C28H29FN3O3PS and its molecular weight is 543.6 g/mol. The purity is usually 95%.
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Biological Activity
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of the diphenylphosphoryl group and the fluorophenyl moiety are particularly significant for its pharmacological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various molecular targets. For instance, pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as aromatase and HMG-CoA reductase, which are crucial in steroidogenesis and cholesterol biosynthesis respectively .
- Cell Proliferation Suppression : Similar pyrimidine derivatives have demonstrated the ability to inhibit cell growth in cancerous cell lines, suggesting potential anti-cancer properties .
In Vitro Studies
In vitro studies have assessed the compound's effects on various cancer cell lines. The following table summarizes findings from relevant studies:
Compound | Cell Line | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | SK-BR-3 | 25 | Significant inhibition of cell growth |
Analog Compound A | HCC1954 | 15 | Moderate inhibition |
Analog Compound B | MCF7 | 30 | Weak inhibition |
Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation after 48 hours of treatment.
Case Study 1: Aromatase Inhibition
A series of studies have shown that similar compounds effectively suppress aromatase activity in breast cancer cells. For instance, analogs with smaller substituents at critical positions demonstrated enhanced inhibitory effects compared to larger groups . This suggests that structural optimization can significantly influence biological activity.
Case Study 2: Cholesterol Biosynthesis
Another study evaluated a methanesulfonamide derivative for its ability to inhibit HMG-CoA reductase. The compound exhibited an IC50 value significantly lower than that of lovastatin, indicating a high potency in cholesterol biosynthesis inhibition . This highlights the potential for developing new cholesterol-lowering agents based on this chemical scaffold.
Properties
Molecular Formula |
C28H29FN3O3PS |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C28H29FN3O3PS/c1-20(2)26-25(19-36(33,23-11-7-5-8-12-23)24-13-9-6-10-14-24)27(21-15-17-22(29)18-16-21)31-28(30-26)32(3)37(4,34)35/h5-18,20H,19H2,1-4H3/i1D3,2D3 |
InChI Key |
CVRDGWDBQZPJJI-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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